molecular formula C13H16N2O4 B6578130 2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide CAS No. 922130-20-9

2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide

Cat. No. B6578130
CAS RN: 922130-20-9
M. Wt: 264.28 g/mol
InChI Key: FQROWYKCTGIYPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide (2-EO-5-Oxo-TBOA) is a novel compound with a wide range of applications in scientific research. It is a derivative of the natural product benzoxazepine and has been used in various studies to investigate the mechanisms of action of small molecules. 2-EO-5-Oxo-TBOA has been found to be an effective tool for studying the effects of small molecules on various physiological processes.

Scientific Research Applications

2-EO-5-Oxo-TBOA has been used in a variety of scientific research applications. It has been used to study the effects of small molecules on various physiological processes, including cell proliferation and apoptosis. It has also been used to study the effects of small molecules on cell signaling pathways, such as the MAPK, NF-κB, and PI3K pathways.

Mechanism of Action

2-EO-5-Oxo-TBOA works by binding to specific receptors in the cell membrane and modulating their activity. The binding of 2-EO-5-Oxo-TBOA to the receptor activates the receptor, which in turn triggers a cascade of events leading to the desired physiological response.
Biochemical and Physiological Effects
2-EO-5-Oxo-TBOA has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various cell signaling pathways, such as the MAPK, NF-κB, and PI3K pathways. It has also been found to modulate the expression of various genes involved in cell proliferation and apoptosis. In addition, it has been shown to inhibit the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

2-EO-5-Oxo-TBOA is a versatile compound that can be used in a variety of laboratory experiments. It has the advantage of being relatively easy to synthesize, and it can be used to study the effects of small molecules on various physiological processes. However, it is important to note that the effects of 2-EO-5-Oxo-TBOA can vary depending on the concentration and the experimental conditions.

Future Directions

The potential applications of 2-EO-5-Oxo-TBOA are numerous. It can be used to study the effects of small molecules on various physiological processes, such as cell proliferation and apoptosis. It can also be used to study the effects of small molecules on cell signaling pathways, such as the MAPK, NF-κB, and PI3K pathways. Additionally, it can be used to study the effects of small molecules on gene expression and to develop new therapeutic agents. Finally, it can be used to study the effects of small molecules on cancer cell lines and to develop new cancer treatments.

Synthesis Methods

2-EO-5-Oxo-TBOA can be synthesized from the precursor benzoxazepine. The synthesis involves a series of reactions including a Wittig reaction, a Grignard reaction, and a reductive amination. The synthesis is relatively simple and can be completed in a few steps.

properties

IUPAC Name

2-ethoxy-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-2-18-8-12(16)15-9-3-4-11-10(7-9)13(17)14-5-6-19-11/h3-4,7H,2,5-6,8H2,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQROWYKCTGIYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC2=C(C=C1)OCCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide

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